2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine basic properties
2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine basic properties
An In-Depth Technical Guide to the Core Basic Properties of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and significant biological activities.[1][2] Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] The introduction of specific substituents onto the naphthyridine ring allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a particularly intriguing derivative, 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine, exploring its fundamental properties, synthesis, and potential as a valuable building block in drug discovery. The presence of a methyl group at the 2-position and a trifluoromethyl group at the 6-position is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest for further investigation.
Physicochemical and Structural Properties
While specific experimental data for 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine is not extensively reported in the literature, we can infer its key properties based on its structure and data from closely related analogues.
| Property | Value/Prediction | Source/Basis for Prediction |
| Molecular Formula | C₁₀H₇F₃N₂ | - |
| Molecular Weight | 212.17 g/mol | [2] |
| Appearance | Predicted to be a solid at room temperature. | [2] |
| Melting Point | Not reported. Expected to be higher than related non-fluorinated analogues due to strong intermolecular interactions. | Inferred |
| Boiling Point | Not reported. | Inferred |
| Solubility | Predicted to have moderate aqueous solubility. The trifluoromethyl group generally decreases aqueous solubility. | Inferred from general principles of fluorinated heterocycles. |
| pKa | The 1,8-naphthyridine core is basic. The trifluoromethyl group, being strongly electron-withdrawing, is expected to decrease the basicity of the ring nitrogens compared to the unsubstituted parent compound. | Inferred from electronic effects of substituents. |
Structural Elucidation and Spectroscopic Analysis
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine. Below are the predicted spectroscopic signatures based on the analysis of similar structures.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the pyridine ring bearing the trifluoromethyl group will likely experience downfield shifts due to the electron-withdrawing nature of the CF₃ group.
¹³C NMR Spectroscopy
The carbon spectrum will show signals for all ten carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons adjacent to the trifluoromethyl group will also exhibit coupling.[3]
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be indicative of the electronic environment of the trifluoromethyl group.[3] For instance, the ¹⁹F NMR spectrum of 2-(trifluoromethyl)pyridine shows a singlet at approximately -63 ppm.[3]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak.
Synthesis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
The most versatile and widely employed method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation.[4] This reaction involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a carbonyl compound containing an α-methylene group, typically under acidic or basic conditions.
Proposed Synthetic Pathway
The synthesis of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine would logically proceed via the Friedländer condensation of 2-amino-6-(trifluoromethyl)pyridine-3-carboxaldehyde with acetone. However, a more common and practical approach involves the reaction of a 2-aminopyridine with a β-dicarbonyl compound or its equivalent. For the target molecule, the key starting material is 2-amino-6-(trifluoromethyl)pyridine.
Diagram: Proposed Friedländer Synthesis
Caption: Proposed synthetic route to 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine.
Experimental Protocol: Friedländer Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of 1,8-naphthyridine derivatives.[5][6]
Materials:
-
2-Amino-6-(trifluoromethyl)pyridine[7]
-
Acetone
-
Potassium hydroxide (or other suitable base/acid catalyst)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add acetone (excess, e.g., 10 eq) followed by a catalytic amount of potassium hydroxide (e.g., 0.2 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Reactivity and Chemical Behavior
The 1,8-naphthyridine ring system is generally stable but can undergo various chemical transformations. The presence of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group will influence the reactivity of the molecule.
-
N-Oxidation: The nitrogen atoms of the naphthyridine ring can be oxidized to form N-oxides, which can then be used in further functionalization reactions.[8]
-
Electrophilic Aromatic Substitution: The pyridine rings are generally deactivated towards electrophilic substitution. However, under forcing conditions, reactions such as nitration or halogenation may occur, with the position of substitution being directed by the existing substituents.
-
Nucleophilic Aromatic Substitution: The trifluoromethyl group activates the ring towards nucleophilic attack, particularly at positions ortho and para to it. This can allow for the introduction of other functional groups.
Potential Biological and Medicinal Applications
The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[1] The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and cell permeability.[9]
Potential Therapeutic Areas:
-
Anticancer Activity: Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[10][11] The unique electronic properties of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine make it a candidate for evaluation as a cytotoxic agent.
-
Antimicrobial Activity: The 1,8-naphthyridine core is famously found in quinolone antibiotics.[12] This derivative could be explored for its potential antibacterial and antifungal properties.
-
Kinase Inhibition: The planar, nitrogen-containing structure of 1,8-naphthyridines makes them suitable scaffolds for designing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
-
CNS Disorders: Some 1,8-naphthyridine derivatives have shown activity in models of neurological disorders.[1]
Diagram: Potential Drug Discovery Workflow
Caption: A typical workflow for the evaluation of a novel chemical entity in drug discovery.
Conclusion
2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. Its synthesis is readily achievable through established methods like the Friedländer annulation. The strategic placement of the methyl and trifluoromethyl groups is expected to confer unique physicochemical and biological properties. This technical guide provides a foundational understanding of this compound, offering a roadmap for its synthesis, characterization, and future investigation into its therapeutic potential. Further experimental validation of its properties and biological activities is warranted to fully unlock the value of this intriguing heterocyclic compound.
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